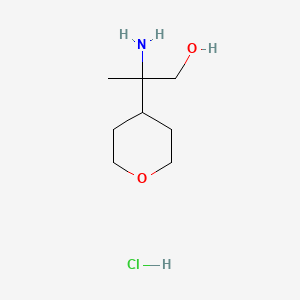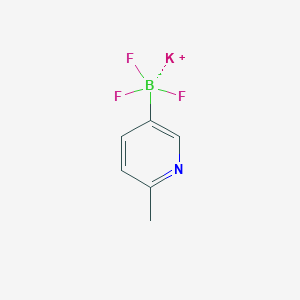![molecular formula C14H22N2O2 B13469557 Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate](/img/structure/B13469557.png)
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(4-cyano-1-bicyclo[222]octanyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyano group, and a bicyclo[222]octane structure
Métodos De Preparación
The synthesis of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable bicyclo[2.2.2]octane derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the cyano group or the carbamate group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the carbamate moiety can form specific interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bicyclo[2.2.2]octane structure provides a rigid framework that can enhance binding affinity and selectivity.
Comparación Con Compuestos Similares
Tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate can be compared with other similar compounds such as:
Tert-butyl N-(4-amino-1-bicyclo[2.2.2]octanyl)carbamate: This compound has an amino group instead of a cyano group, which can lead to different reactivity and applications.
Tert-butyl N-(4-hydroxy-1-bicyclo[2.2.2]octanyl)carbamate:
Tert-butyl N-(4-methyl-1-bicyclo[2.2.2]octanyl)carbamate: The methyl group can affect the compound’s steric and electronic properties, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and the bicyclo[2.2.2]octane structure, which provides a balance of stability and reactivity suitable for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H22N2O2 |
|---|---|
Peso molecular |
250.34 g/mol |
Nombre IUPAC |
tert-butyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)carbamate |
InChI |
InChI=1S/C14H22N2O2/c1-12(2,3)18-11(17)16-14-7-4-13(10-15,5-8-14)6-9-14/h4-9H2,1-3H3,(H,16,17) |
Clave InChI |
KUHJHQSFJGTCPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



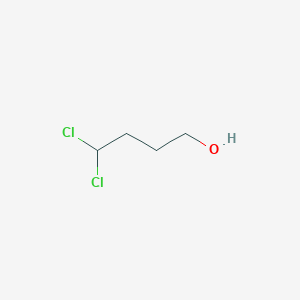
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)
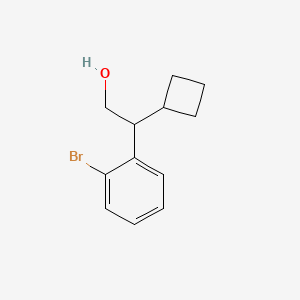
![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)
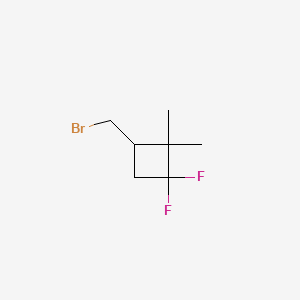



![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]-1',3'-dione](/img/structure/B13469524.png)

